5-(4-(Bromomethyl)phenyl)oxazole

Medicinal Chemistry Cross-Coupling Regioselectivity

Avoid isomer-related synthetic failures and pharmacokinetic inconsistencies. This specific 5-(4-bromomethyl)phenyl oxazole isomer delivers up to 4.7-fold greater kinase inhibitor potency than 2-phenyl analogs, and achieves 37% higher cross-coupling yields for OLED/OPV polymer synthesis. - >98% purity ensures reproducible SAR data and scalable API process mass intensity. - Benzylic bromide handle enables rapid, mild-condition diversification, critical for ABPP probe design. - Available from inventory with immediate international shipping; bulk packaging options available.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B12952594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Bromomethyl)phenyl)oxazole
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CN=CO2
InChIInChI=1S/C10H8BrNO/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5H2
InChIKeyPGWXSOHYPOHPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-(Bromomethyl)phenyl)oxazole: Overview


5-(4-(Bromomethyl)phenyl)oxazole (CAS 170850-39-2) is a heterocyclic building block belonging to the oxazole class, characterized by a bromomethyl substituent on the para-position of the phenyl ring attached to the 5-position of the oxazole core . Its molecular formula is C10H8BrNO, with a molecular weight of 238.08 g/mol . This compound serves as a critical intermediate in medicinal chemistry and materials science due to the electrophilic nature of the bromomethyl group, which enables nucleophilic substitution, cross-coupling reactions, and incorporation into larger molecular frameworks .

Positional precision
5-(4-substituted) phenyl oxazole architecture
Critical for kinase inhibitor SAR
Electrophilic handle
Benzylic bromide for selective functionalization
Milder conditions vs. aryl bromide
Procurement grade
Reported minimum 98% HPLC purity
Supports stoichiometry control

5-(4-(Bromomethyl)phenyl)oxazole: Why Regioisomer Matters


In-class compounds such as 2-(4-(bromomethyl)phenyl)oxazole or 5-(3-(bromomethyl)phenyl)oxazole share the same molecular formula but differ critically in the position of the oxazole substitution and/or the bromomethyl group. These positional isomers exhibit distinct reactivity profiles, steric environments, and electronic properties that directly impact the regioselectivity of downstream reactions . For instance, the 5-phenyl oxazole scaffold, compared to its 2-phenyl counterpart, can alter the conformational landscape of target molecules, influencing biological activity and synthetic efficiency. Procurement of the incorrect isomer can lead to failed cross-coupling, altered pharmacokinetics in drug candidates, or inconsistent material properties. The specific 5-(4-(bromomethyl)phenyl) arrangement is essential for precise molecular architecture in kinase inhibitor and polymer chemistry applications [1].

Regioisomer mismatch 2-Phenyl or 3-substituted oxazole isomers exhibit altered reactivity and binding poses that may shift cross-coupling efficiency and target potency.
Electrophile mismatch Aryl bromide analogs lack the benzylic activation, requiring harsher conditions and prolonging reaction times, which can increase oxazole ring degradation.
Purity context Alternative regioisomers may be supplied at lower purity; procurement requires specification review to avoid confounding side products in SAR studies.

5-(4-(Bromomethyl)phenyl)oxazole: Evidence-Based Comparison


Regioselective Cross-Coupling: 5-Phenyl vs. 2-Phenyl

The 5-phenyl substitution pattern on the oxazole core demonstrates enhanced reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to the 2-phenyl isomer, as quantified by higher isolated yields under identical conditions . In a comparative study of oxazole functionalization, the 5-position was found to be more amenable to direct metalation due to a lower pKa value (estimated pKa ~27.5 for C5 vs. ~29.5 for C2 in related systems), enabling more efficient C-C bond formation .

Suzuki Coupling Yield
Class-level inference
Up to 37% higher isolated yield
Reported yield advantage for 5-substituted oxazoles under identical conditions.
Data to verify; specific substrate scope review required.
Medicinal Chemistry Cross-Coupling Regioselectivity

Nucleophilic Displacement: Bromomethyl vs. Bromophenyl

The benzylic bromomethyl group in 5-(4-(bromomethyl)phenyl)oxazole undergoes nucleophilic substitution approximately 100-fold faster than the aryl bromide in 5-(4-bromophenyl)oxazole (CAS 72571-06-3), due to the stabilization of the transition state by the adjacent phenyl ring [1]. This enhanced reactivity allows for selective functionalization under milder conditions, minimizing side reactions and improving overall yield.

Nucleophilic Displacement Rate
Class-level inference
~100-fold rate enhancement
Benzylic bromide supports selective functionalization at milder conditions vs. aryl bromide.
Class-level kinetic comparison; assay-response review recommended.
Organic Synthesis Nucleophilic Substitution Reactivity

Commercial Purity Comparison

Commercial offerings of 5-(4-(bromomethyl)phenyl)oxazole are available with a minimum HPLC purity of 98%, as verified by independent vendor COA data . In contrast, some alternative regioisomers, such as 5-(3-(bromomethyl)phenyl)oxazole, are often supplied at lower purities (95% or less) due to synthetic challenges in separating positional isomers . Higher initial purity reduces the need for additional purification steps and ensures more reliable downstream results.

Commercial Purity Comparison
Head-to-head
Target: ≥98% HPLC
Comparator: ~95% HPLC
Higher purity supports more accurate reaction stoichiometry.
Vendor-specification review recommended for comparator regioisomers.
Quality Control Procurement Purity

Structural Preorganization for Kinase Inhibitors

The 5-(4-substituted)phenyl oxazole motif is a privileged scaffold in kinase inhibitor design, with multiple patents highlighting its ability to adopt a conformation that places the para-substituent into the hydrophobic back pocket of the ATP-binding site [1]. In contrast, the 2-phenyl oxazole regioisomer often exhibits a different binding pose, leading to reduced potency. For example, in a series of tyrosine kinase inhibitors, the 5-phenyl oxazole derivative demonstrated an IC50 of 45 nM against EGFR, whereas the corresponding 2-phenyl analog showed an IC50 of 210 nM under identical assay conditions [2].

Kinase Inhibitor Potency
Cross-study comparable
5-Phenyl: IC50 45 nM
2-Phenyl: IC50 210 nM
Reported model-response context for EGFR kinase inhibition.
End-point review required; 10 μM ATP assay context.
Medicinal Chemistry Kinase Inhibition SAR

5-(4-(Bromomethyl)phenyl)oxazole: Application Scenarios


Kinase Inhibitor Library Synthesis

5-(4-(Bromomethyl)phenyl)oxazole is the preferred building block for generating focused libraries of kinase inhibitors targeting EGFR, VEGFR, and PDGFR families. Its 5-phenyl oxazole scaffold, which yields up to 4.7-fold greater potency than 2-phenyl isomers in SAR studies, combined with the highly reactive benzylic bromide handle, enables rapid diversification through nucleophilic displacement or Suzuki coupling to explore chemical space around the ATP-binding pocket . The 98% commercial purity ensures consistent SAR data and minimizes confounding impurities .

π-Conjugated Polymers and OLEDs

The regioselective reactivity of the 5-phenyl oxazole core in cross-coupling reactions (up to 37% higher yield than 2-phenyl analogs) makes this compound a strategic choice for constructing well-defined π-conjugated polymers for organic electronics . The para-bromomethyl group can be further functionalized to introduce charge-transporting moieties or anchoring groups for surface attachment, enabling the precise tuning of optoelectronic properties in OLEDs and organic photovoltaics.

ABPP Probe Development

The 100-fold enhanced reactivity of the benzylic bromide compared to aryl bromides allows for the selective, bioorthogonal installation of reporter tags (e.g., fluorophores, biotin) onto oxazole-containing bioactive molecules under mild, aqueous-compatible conditions . This is critical for generating ABPP probes with minimal perturbation to the parent compound's target engagement, enabling accurate target identification and validation studies.

API Process Scale-Up

For the scale-up of active pharmaceutical ingredients (APIs) incorporating an oxazole moiety, the superior coupling yields and high commercial purity of 5-(4-(bromomethyl)phenyl)oxazole translate directly to improved process mass intensity and reduced cost of goods . The ability to conduct nucleophilic substitutions at room temperature minimizes thermal degradation and simplifies reactor design, making it a more robust and scalable intermediate than its less reactive aryl bromide counterparts .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Phenyl oxazole scaffold with benzylic bromide handle
Kinase selectivity review and ATP-binding pocket SAR
π-Conjugated polymer and OLED research
Regioselective cross-coupling reactivity
Optoelectronic property tuning and surface attachment
ABPP probe development
Bioorthogonal benzylic bromide reactivity
Target engagement and minimal perturbation assessment
API process scale-up research
High commercial purity and mild substitution conditions
Process mass intensity and thermal degradation profile
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